molecular formula C18H29N5O3 B2389305 7-Hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 851942-04-6

7-Hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2389305
CAS No.: 851942-04-6
M. Wt: 363.462
InChI Key: UCJFMSCAUCGGMN-UHFFFAOYSA-N
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Description

7-Hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic compound with the molecular formula C17H27N5O3 and a molecular weight of 349.436 g/mol . This compound is part of the purine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves the alkylation of a purine derivative with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions will result in compounds where the morpholine group is replaced by other functional groups .

Scientific Research Applications

7-Hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

IUPAC Name

7-hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-4-5-6-7-8-23-14(13-22-9-11-26-12-10-22)19-16-15(23)17(24)21(3)18(25)20(16)2/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFMSCAUCGGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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